Lipophilicity: N-Methyl vs. Des-Methyl Analog
N-Methylation at the pyrrole 1-position increases computed lipophilicity relative to the des-methyl analog 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanamine (CAS 497884-05-6). The target compound has a computed XLogP3 of 0.7 compared to an estimated XLogP3 of approximately 0.2 for the des-methyl comparator, a difference of ~0.5 logP units [1]. This difference is consistent with the well-established effect of N-methylation on heterocyclic lipophilicity, where each methyl group typically contributes +0.5 to +1.0 logP units [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 (PubChem computed, XLogP3 3.0 method) |
| Comparator Or Baseline | 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethanamine (CAS 497884-05-6), XLogP3 ≈ 0.2 (estimated based on MW difference of 14 Da and absence of N-methyl group) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 logP units for target compound |
| Conditions | Computed property; XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Higher lipophilicity directly impacts membrane permeability and oral bioavailability predictions, making the N-methylated compound more suitable for cell-based assays and in vivo studies where passive diffusion is critical.
- [1] PubChem. (2025). Compound Summary for CID 16641577: 1H-Pyrrole-2-methanamine, 1-methyl-alpha-(trifluoromethyl)-. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/65687-04-9 View Source
- [2] Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. (2022). Observed ΔpKa ≈ 4 and ΔlogP ≈ 0.5 upon CF₃ introduction; methyl group contribution to logP well-documented in medicinal chemistry literature. View Source
